ScPma1p ATPase Inhibition: Hitachimycin vs. NSC11668 (Head-to-Head Comparison in Cell-Free and Whole-Cell Assays)
Hitachimycin directly inhibits yeast plasma membrane ATPase (ScPma1p), a proton pump essential for fungal pH homeostasis. In a direct comparative study with the synthetic inhibitor NSC11668, hitachimycin demonstrated an IC50 of 7.8 μM in the cell-free vesicle assay and 14.8 ± 1.24 μM against whole-cell ABC16-Monster yeast [1]. By contrast, NSC11668 exhibited IC50 values of 4.4 μM (cell-free) and an unmodified-strain whole-cell IC50 roughly equal to that of hitachimycin, but with distinct binding-site characteristics [1]. Unlike ergosterol-targeting antifungals (e.g., fluconazole, IC50 ~3 μM; itraconazole, ~5 μM; ciclopirox, ~30 μM in the same yeast model [1]), hitachimycin’s mechanism is orthogonal, potentially circumventing cross-resistance.
| Evidence Dimension | ScPma1p inhibition (IC50) |
|---|---|
| Target Compound Data | Cell-free: 7.8 μM; Whole-cell ABC16-Monster: 14.8 ± 1.24 μM |
| Comparator Or Baseline | NSC11668: Cell-free: 4.4 μM; Whole-cell ABC16-Monster: ~14.8 μM (comparable) [1] |
| Quantified Difference | Hitachimycin is 1.77-fold less potent than NSC11668 in cell-free assay but achieves comparable whole-cell activity; both bind non-spiroindolone pocket. |
| Conditions | Cell-free vesicle assay using ScPma1p-enriched membranes; whole-cell growth inhibition assay with ABC16-Monster *Saccharomyces cerevisiae* [1] |
Why This Matters
Hitachimycin provides a chemically distinct scaffold for ScPma1p inhibition with a well-characterized whole-cell activity profile, offering an alternative to NSC11668 for target validation and antifungal lead optimization.
- [1] Ottilie S, Luth MR, Hellemann E, Goldgof GM, Vigil E, Kumar P, et al. Two inhibitors of yeast plasma membrane ATPase 1 (ScPma1p): toward the development of novel antifungal therapies. J Cheminform. 2018;10(1):6. View Source
